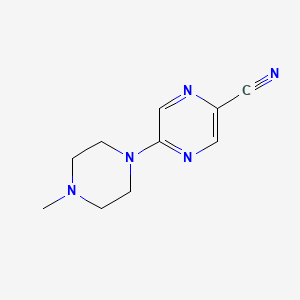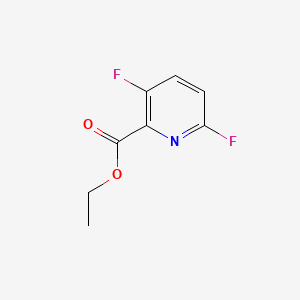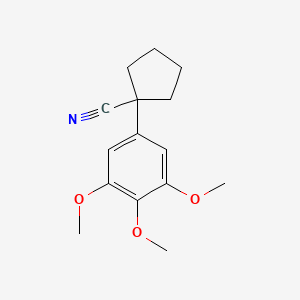![molecular formula C9H18N2O4 B11722660 N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)
N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of the piperidine ring, and subsequent deprotection and functionalization steps. Common reagents used in these reactions include acetic anhydride, methylamine, and various protecting groups such as tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and piperidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-lactosamine: Shares structural similarities but differs in the arrangement of hydroxyl groups and the presence of additional functional groups.
Lacto-N-triaose: Another related compound with a similar backbone but distinct functional groups and biological roles.
Uniqueness
N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-yl]acetamide |
InChI |
InChI=1S/C9H18N2O4/c1-5(13)10-9-8(15)7(14)6(4-12)3-11(9)2/h6-9,12,14-15H,3-4H2,1-2H3,(H,10,13)/t6-,7+,8+,9+/m1/s1 |
InChI Key |
DQLBIPUGRHUUIM-XGEHTFHBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](CN1C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(CN1C)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B11722582.png)
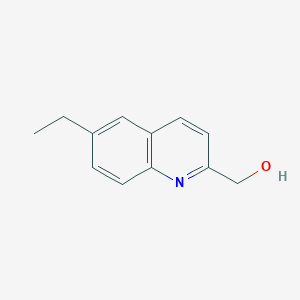
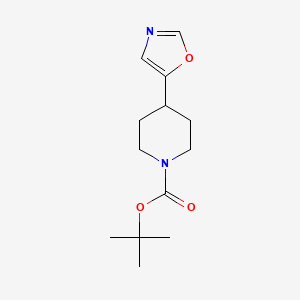


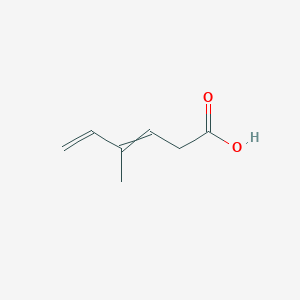
![(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722604.png)
![5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722607.png)

